5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one
Description
It is a chemical compound with the molecular formula C4H4N6O and a molecular weight of 152.12 g/mol . This compound is a derivative of guanine, a nucleobase found in DNA and RNA, and is known for its yellow powder form.
Properties
IUPAC Name |
5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNNC1=NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNNC1=NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
8-Azaguanine can be synthesized through various methods. One common synthetic route involves the reaction of guanine with hydrazine, followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Azaguanine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-Azaguanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on cellular processes and its interactions with nucleic acids.
Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to guanine, which allows it to interfere with DNA replication in cancer cells.
Mechanism of Action
The mechanism of action of 8-Azaguanine involves its incorporation into DNA and RNA in place of guanine. This incorporation can disrupt normal cellular processes, leading to cell death. It targets the DNA replication machinery and can inhibit the growth of rapidly dividing cells, such as cancer cells. The molecular pathways involved include the inhibition of DNA polymerase and the induction of DNA damage responses .
Comparison with Similar Compounds
8-Azaguanine is similar to other guanine analogs, such as 6-thioguanine and 2-aminopurine. it is unique in its specific structure and the presence of a triazole ring. This uniqueness gives it distinct chemical properties and biological activities. Similar compounds include:
6-Thioguanine: Another guanine analog used in cancer treatment.
2-Aminopurine: A guanine analog used in biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
